2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is the aromatase enzyme . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
Mode of Action
The compound interacts with the aromatase enzyme, forming hydrogen bonds with different targets . This interaction leads to the inhibition of the enzyme, thereby reducing the production of estrogen .
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the estrogen biosynthesis pathway . This disruption can lead to a decrease in the growth and proliferation of estrogen-dependent cancer cells .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with different targets suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound has shown promising cytotoxic activity against cancer cell lines . For example, certain 1,2,4-triazole derivatives have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Biochemical Analysis
Biochemical Properties
2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinase-1 (MMP-1), a key enzyme involved in the degradation of extracellular matrix components . This interaction is significant as it can influence various physiological and pathological processes, including tissue remodeling and cancer metastasis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular redox balance . Additionally, this compound has demonstrated cytotoxic activities against certain tumor cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with MMP-1 results in the modulation of enzyme activity, which can affect extracellular matrix degradation . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its degradation products can also exhibit biological activity, which may influence long-term cellular functions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can exhibit therapeutic effects, such as anti-cancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in oxidative stress responses, thereby affecting the overall redox state of the cell . Additionally, this compound can modulate the levels of specific metabolites, which can have downstream effects on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For instance, it may be actively transported into the nucleus, where it can interact with nuclear proteins and influence gene expression.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial functions and cellular energy metabolism . Additionally, its presence in the nucleus can affect transcriptional regulation and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of cyclopropylamine with 1,2,4-triazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted triazoles .
Scientific Research Applications
2-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the cyclopropyl group on the triazole ring.
1,2,4-Triazole: A simpler triazole derivative that serves as a building block for more complex compounds.
Uniqueness
2-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .
Properties
IUPAC Name |
2-(4-cyclopropyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-4-3-7-10-9-5-11(7)6-1-2-6;;/h5-6H,1-4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGZFQPBZYILPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-89-4 | |
Record name | 2-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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